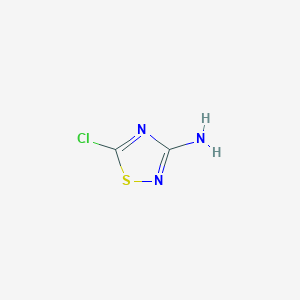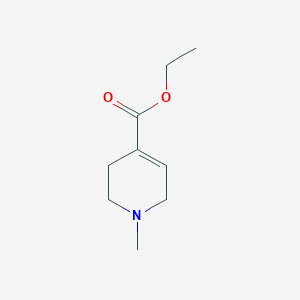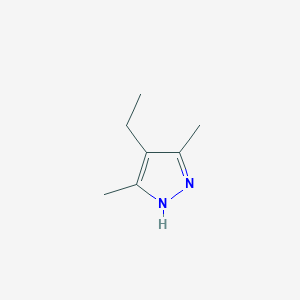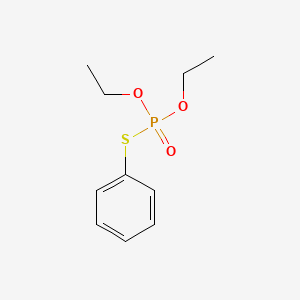
3-Quinuclidinone oxime
Descripción general
Descripción
3-Quinuclidinone oxime is a chemical compound with the molecular formula C7H12N2O . It is also known by other names such as (3Z)-N-Hydroxyquinuclidin-3-imine .
Synthesis Analysis
The synthesis of 3-Quinuclidinone oxime involves the reduction of 3-quinuclidinone. A new keto reductase (ArQR), identified from Agrobacterium radiobacter ECU2556, can efficiently reduce 3-quinuclidinone in excellent enantioselectivity and high space–time yield for the synthesis of ®-3-quinuclidinol . Another novel ketone reductase KaKR was identified from Kaistia algarum through genome mining with high activity and enantioselectivity toward 3-quinuclidione . The synthesis process can also be carried out by adding hydroxylamine hydrochloride and sodium acetate in water to quinuclidine-3-one hydrochloride .Molecular Structure Analysis
The molecular structure of 3-Quinuclidinone oxime consists of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . It has a double-bond stereo and contains total 23 bond(s); 11 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 3 six-membered ring(s), 1 oxime(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis
3-Quinuclidinone oxime has an average mass of 140.183 Da and a monoisotopic mass of 140.094955 Da .Aplicaciones Científicas De Investigación
Medicine: Antidote for Organophosphate Poisoning
3-Quinuclidinone Oxime has been identified as a potential antidote for organophosphate (OP) poisoning . OP compounds are a serious threat due to their use as pesticides and nerve agents. The oxime functions by reactivating acetylcholinesterase, an enzyme inhibited by OPs, thereby mitigating the toxic effects.
Analytical Chemistry: Chiral Separation
In analytical chemistry, 3-Quinuclidinone Oxime is used in chiral separation methods. A specific application involves the quantification of 3-(S)-Quinuclidinol in its R-enantiomer, which is crucial for producing active pharmaceutical ingredients like solifenacin .
Material Science: Polymer Synthesis
The oxime click chemistry, involving 3-Quinuclidinone Oxime, is utilized in polymer science for creating highly functionalized materials. This includes the development of self-healing polymers and hydrogels with tunable properties .
Environmental Science: Bioscavengers
Research has explored the use of 3-Quinuclidinone Oxime in developing bioscavengers for environmental detoxification. These bioscavengers can degrade harmful substances like OPs, thus reducing environmental toxicity .
Biotechnology: Enzymatic Production
In biotechnology, 3-Quinuclidinone Oxime is involved in the enzymatic production of optically pure enantiomers. These enantiomers are important for synthesizing muscarinic receptor ligands used in treating neurological disorders .
Industrial Applications: Chemical Synthesis
Industrially, 3-Quinuclidinone Oxime serves as an intermediate in the synthesis of various compounds. Its high reactivity and stability under different conditions make it a valuable asset in chemical manufacturing processes .
Proteomics Research
This compound is also significant in proteomics research, where it’s used for protein characterization and modification. Its reactive nature allows for the labeling and detection of proteins in complex biological samples .
Drug Discovery: Kinase Inhibition
Lastly, 3-Quinuclidinone Oxime derivatives have been reported to inhibit various kinases, making them candidates for anticancer and anti-inflammatory drug discovery efforts .
Safety and Hazards
When handling 3-Quinuclidinone oxime, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
3-Quinuclidinone oxime primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in nerve impulse transmission in the central and peripheral nervous system by breaking down acetylcholine, a neurotransmitter .
Mode of Action
The compound interacts with its targets by reversibly inhibiting and reactivating OP-inhibited AChE and BChE . The reactivation is notable if quinuclidinium compounds contain a benzyl group attached to the quinuclidinium moiety .
Biochemical Pathways
The compound affects the biochemical pathways involving acetylcholine. By reactivating AChE and BChE, it prevents the accumulation of acetylcholine in synapses, thereby restoring normal nerve impulse transmission .
Pharmacokinetics
It is known that the compound exhibits a capability to act as a bioscavenger of cyclosarin, degrading within 2 hours up to 100-fold excess of cyclosarin concentration over the enzyme .
Result of Action
The molecular and cellular effects of the compound’s action include the reactivation of AChE and BChE, which leads to the restoration of normal nerve impulse transmission . This makes it a potential antidote for organophosphorus compounds (OP) poisoning treatment .
Action Environment
It is known that the compound’s efficacy can be influenced by the presence of a benzyl group attached to the quinuclidinium moiety .
Propiedades
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-8-7-5-9-3-1-6(7)2-4-9/h6,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXHBTDHLNHMLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=NO)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312334 | |
| Record name | 3-Hydroxyiminoquinclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinuclidin-3-one oxime | |
CAS RN |
35423-17-7 | |
| Record name | 3-Hydroxyiminoquinclidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35423-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyiminoquinclidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azabicyclo[2.2.2]octan-3-one, oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1595600.png)




![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
